![molecular formula C16H14Cl2N2O3S B3444431 2,4-dichloro-N-[1-(methylsulfonyl)-2,3-dihydro-1H-indol-5-yl]benzamide](/img/structure/B3444431.png)
2,4-dichloro-N-[1-(methylsulfonyl)-2,3-dihydro-1H-indol-5-yl]benzamide
Übersicht
Beschreibung
2,4-dichloro-N-[1-(methylsulfonyl)-2,3-dihydro-1H-indol-5-yl]benzamide is a synthetic compound with a complex structure. It belongs to the class of indole derivatives, which have garnered significant interest due to their diverse biological activities. The indole nucleus serves as a pharmacophore in various drug molecules, making it an essential heterocyclic system in medicinal chemistry .
Synthesis Analysis
The synthesis of this compound involves the chlorination of a benzamide derivative containing an indole ring. Specific synthetic routes and reaction conditions would need to be explored in relevant literature. Researchers have likely developed various strategies to access this compound, considering its potential pharmacological applications .
Molecular Structure Analysis
- Indole Ring : The indole nucleus provides the central scaffold. It contains a benzene ring fused with a pyrrole ring, making it aromatic. Electrophilic substitution readily occurs on the indole due to its π-electron delocalization .
Chemical Reactions Analysis
The compound’s reactivity likely involves electrophilic substitutions on the indole ring. Further investigations into specific reactions, such as halogenation or amidation, would provide insights into its synthetic pathways and potential derivatization .
Wirkmechanismus
While the exact mechanism of action for this compound remains to be elucidated, its structural features suggest potential interactions with biological targets. Researchers may explore its binding affinity to receptors, enzymes, or other biomolecules. Given its indole scaffold, it could exhibit diverse activities, including antiviral, anti-inflammatory, and anticancer effects .
Eigenschaften
IUPAC Name |
2,4-dichloro-N-(1-methylsulfonyl-2,3-dihydroindol-5-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2N2O3S/c1-24(22,23)20-7-6-10-8-12(3-5-15(10)20)19-16(21)13-4-2-11(17)9-14(13)18/h2-5,8-9H,6-7H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITSAUHKEQIVICZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC2=C1C=CC(=C2)NC(=O)C3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(4-methoxyphenyl)sulfonyl]-N-(3-pyridinylmethyl)-4-piperidinecarboxamide](/img/structure/B3444350.png)
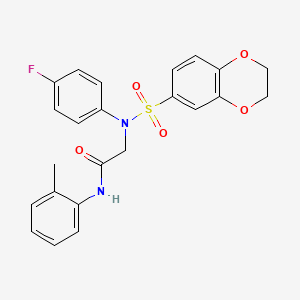
![1-(4-fluorophenyl)-4-{[1-(phenylacetyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B3444357.png)
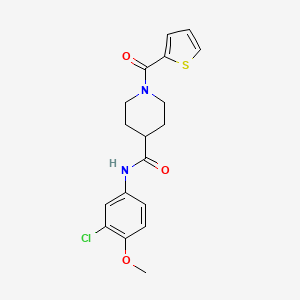
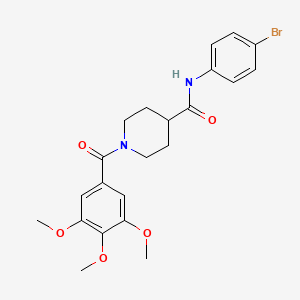
![N-[2-(4-methoxyphenyl)ethyl]-1-(2-thienylcarbonyl)-4-piperidinecarboxamide](/img/structure/B3444383.png)
![4-({1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}carbonyl)morpholine](/img/structure/B3444388.png)
![N-benzyl-2-[(5-methoxy-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B3444407.png)
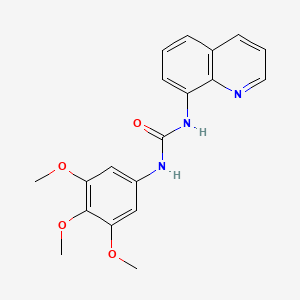
![5-[(3,4-dimethylphenoxy)methyl]-2-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)-4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B3444417.png)
![N,N-diethyl-2-mercapto-5-methyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B3444425.png)
![N-(5-benzoyl-2-hydroxybenzyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B3444440.png)
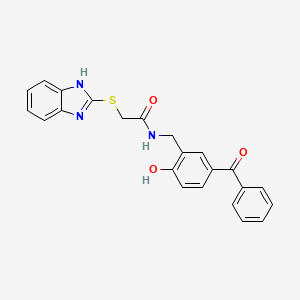
![N-(5-acetyl-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)-2-chloro-5-(methylthio)benzamide](/img/structure/B3444452.png)